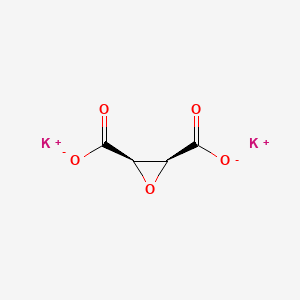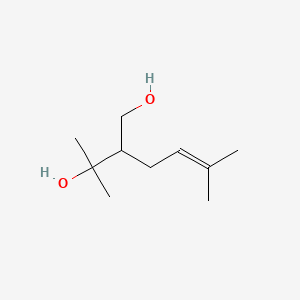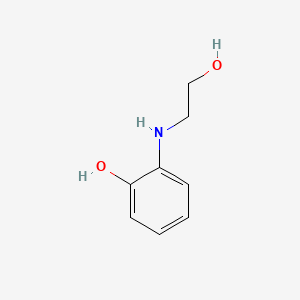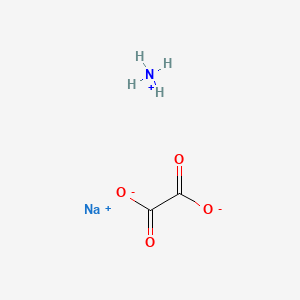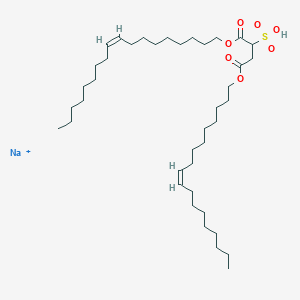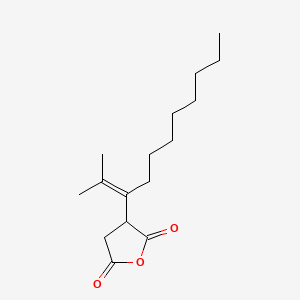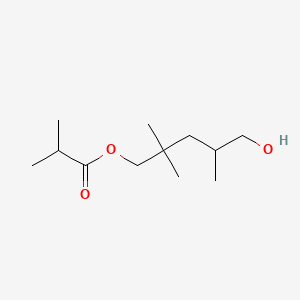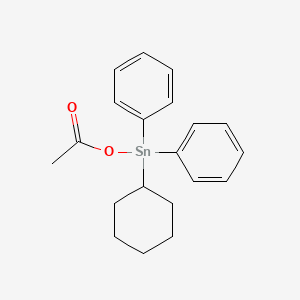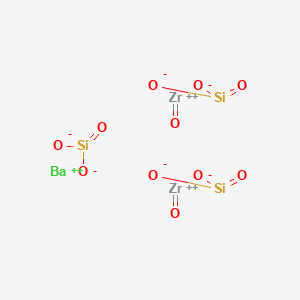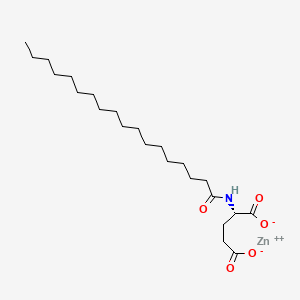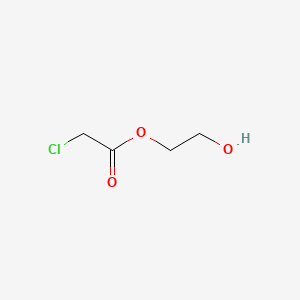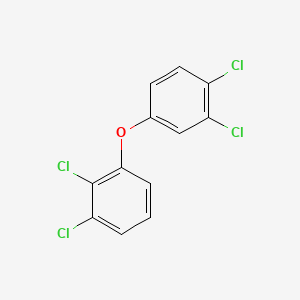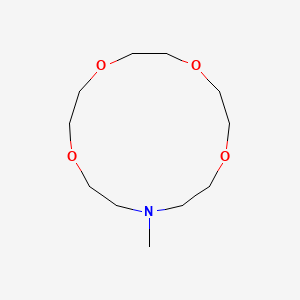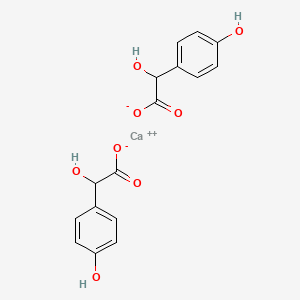
calcium;2-hydroxy-2-(4-hydroxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;2-hydroxy-2-(4-hydroxyphenyl)acetate is a chemical compound that belongs to the class of organic compounds known as phenylacetates. It is characterized by the presence of a calcium ion complexed with 2-hydroxy-2-(4-hydroxyphenyl)acetate. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;2-hydroxy-2-(4-hydroxyphenyl)acetate typically involves the reaction of 4-hydroxyphenylacetic acid with calcium hydroxide. The reaction is carried out in an aqueous medium, where the 4-hydroxyphenylacetic acid is dissolved and then reacted with calcium hydroxide to form the calcium salt. The reaction conditions usually include maintaining a controlled temperature and pH to ensure the complete formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Calcium;2-hydroxy-2-(4-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxidized derivatives like quinones, reduced forms like alcohols, and various substituted phenylacetates. These products have distinct properties and applications in different fields .
Scientific Research Applications
Calcium;2-hydroxy-2-(4-hydroxyphenyl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its use in drug development.
Industry: It is used in the production of various industrial chemicals and as an additive in different formulations
Mechanism of Action
The mechanism of action of calcium;2-hydroxy-2-(4-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetic acid: A closely related compound with similar structural features but without the calcium ion.
4-Hydroxyphenylacetaldehyde: Another related compound that differs in its functional groups and reactivity
Uniqueness
Calcium;2-hydroxy-2-(4-hydroxyphenyl)acetate is unique due to the presence of the calcium ion, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where calcium coordination is beneficial .
Properties
CAS No. |
82492-24-8 |
|---|---|
Molecular Formula |
C16H14CaO8 |
Molecular Weight |
374.35 g/mol |
IUPAC Name |
calcium;2-hydroxy-2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/2C8H8O4.Ca/c2*9-6-3-1-5(2-4-6)7(10)8(11)12;/h2*1-4,7,9-10H,(H,11,12);/q;;+2/p-2 |
InChI Key |
CPPFJLZAZJDRQL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)[O-])O)O.C1=CC(=CC=C1C(C(=O)[O-])O)O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


